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For Researchers, Scientists, and Drug Development Professionals

Abstract
This application note provides a detailed protocol for the structural elucidation of 15-epi
Travoprost, a common process-related impurity of the prostaglandin F2α analog, Travoprost.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

unambiguous identification and structural confirmation of pharmaceutical compounds and their

impurities. This document outlines the experimental procedures for acquiring and interpreting

one-dimensional (1D) and two-dimensional (2D) NMR data to differentiate 15-epi Travoprost
from Travoprost.

Introduction
Travoprost is a synthetic prostaglandin F2α analog used to reduce intraocular pressure in

patients with open-angle glaucoma or ocular hypertension. During its synthesis, various related

substances and impurities can be formed, one of which is the 15-epi Travoprost diastereomer.

The stereochemistry at the C15 position is crucial for the biological activity of Travoprost.

Therefore, the accurate identification and quantification of the 15-epi impurity are critical for

ensuring the quality, safety, and efficacy of the drug product.

NMR spectroscopy, through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC)

experiments, provides detailed information about the chemical environment and connectivity of

atoms within a molecule. This allows for the precise determination of the three-dimensional
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structure and stereochemistry, making it an indispensable tool for the structural elucidation of

impurities like 15-epi Travoprost. The key differentiator between Travoprost and its 15-epimer

is the spatial orientation of the hydroxyl group at the C15 position, which results in distinct

chemical shifts and coupling constants in their respective NMR spectra.

Materials and Methods
Sample Preparation

Sample Requirements: A minimum of 5-10 mg of 15-epi Travoprost is required for a

comprehensive set of NMR experiments. The sample should be of high purity to avoid

interference from other impurities.

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for both Travoprost

and 15-epi Travoprost. Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can

also be used depending on sample solubility and experimental requirements.

Procedure:

Accurately weigh 5-10 mg of the 15-epi Travoprost sample.

Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean,

dry vial.

Gently vortex the vial to ensure complete dissolution.

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Ensure the solvent height in the NMR tube is approximately 4-5 cm.

Cap the NMR tube securely.

Experimental Protocols
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or

higher) equipped with a cryoprobe for enhanced sensitivity. The following experiments are

recommended for a thorough structural elucidation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b585541?utm_src=pdf-body
https://www.benchchem.com/product/b585541?utm_src=pdf-body
https://www.benchchem.com/product/b585541?utm_src=pdf-body
https://www.benchchem.com/product/b585541?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (Proton): Provides information on the number of different types of protons and their

neighboring protons.

¹³C NMR (Carbon-13): Provides information on the number of different types of carbon

atoms.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between

CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing

which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are

separated by two or three bonds, providing information on the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial

proximity of protons, which is crucial for determining stereochemistry.

A summary of typical acquisition parameters is provided in the table below. These may need to

be optimized based on the specific instrument and sample concentration.
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Experiment
Pulse

Program

Number of

Scans

Acquisition

Time (s)

Relaxation

Delay (s)

Spectral

Width (ppm)

¹H NMR zg30 16 3.28 2.0 -2 to 12

¹³C NMR zgpg30 1024 1.87 2.0 -10 to 220

DEPT-135 dept135 256 1.87 2.0 -10 to 220

COSY cosygpqf 8 0.26 2.0
-2 to 12 (F1 &

F2)

HSQC
hsqcedetgpsi

sp2.2
4 0.13 2.0

F1: -10 to

160, F2: -2 to

12

HMBC hmbcgpndqf 16 0.26 2.0

F1: -10 to

220, F2: -2 to

12

NOESY noesygpph 16 0.26 2.0
-2 to 12 (F1 &

F2)

Data Processing
The acquired Free Induction Decays (FIDs) should be processed using appropriate NMR

software (e.g., MestReNova, TopSpin, ACD/NMR Processor). Standard processing steps

include:

Fourier Transformation: Convert the time-domain data (FID) to frequency-domain data

(spectrum).

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Correct any distortions in the baseline of the spectrum.

Referencing: Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26

ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).
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Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of

protons.

Peak Picking: Identify the chemical shifts of all signals in the spectra.

Results and Discussion
The structural elucidation of 15-epi Travoprost relies on the detailed comparison of its NMR

data with that of Travoprost. The key differences are expected around the C15 stereocenter.

Chemical Structures
Below are the chemical structures of Travoprost and 15-epi Travoprost, highlighting the C15

stereocenter.

Travoprost

epi Travoprost

a

b

Click to download full resolution via product page

Figure 1. Chemical structures of Travoprost and 15-epi Travoprost.

Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Travoprost

and 15-epi Travoprost. The values for 15-epi Travoprost are predicted based on the known

effects of epimerization in similar prostaglandin analogs.

Table 1: ¹H NMR Chemical Shift Data (ppm) in CDCl₃
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Proton
Travoprost

(Expected)

15-epi Travoprost

(Predicted)
Key Differences

H-13 ~5.65 (dd) ~5.70 (dd) Downfield shift

H-14 ~5.55 (dd) ~5.60 (dd) Downfield shift

H-15 ~4.50 (q) ~4.60 (q) Downfield shift

CH(CH₃)₂ ~5.00 (septet) ~5.00 (septet) No significant change

CH(CH₃)₂ ~1.22 (d) ~1.22 (d) No significant change

Table 2: ¹³C NMR Chemical Shift Data (ppm) in CDCl₃

Carbon
Travoprost

(Expected)

15-epi Travoprost

(Predicted)
Key Differences

C-13 ~135.0 ~135.5 Downfield shift

C-14 ~129.5 ~130.0 Downfield shift

C-15 ~72.0 ~73.0 Downfield shift

C-16 ~71.5 ~71.0 Upfield shift

CH(CH₃)₂ ~68.0 ~68.0 No significant change

CH(CH₃)₂ ~22.0 ~22.0 No significant change

Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 15-epi
Travoprost using NMR spectroscopy.
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Figure 2. Workflow for NMR-based structural elucidation.
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Interpretation of Key Spectral Features
¹H and ¹³C Chemical Shifts: The change in stereochemistry at C15 will induce changes in the

electronic environment of the neighboring nuclei. This is expected to cause slight but

measurable downfield shifts for H-15 and C-15 in the 15-epi isomer compared to Travoprost.

The adjacent olefinic protons (H-13, H-14) and carbons (C-13, C-14) are also likely to be

affected.

¹H-¹H Coupling Constants: The dihedral angle between H-14 and H-15, and between H-15

and the protons on C-16, will be different in the two epimers. This will lead to different vicinal

coupling constants (³J). Careful analysis of the multiplicity of the H-15 signal can provide

valuable information about the relative stereochemistry.

NOESY: The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶).

In the NOESY spectrum, cross-peaks will be observed between protons that are close in

space. A key NOE correlation to look for would be between H-15 and protons on the

cyclopentane ring or the other side chain. The pattern of these NOE correlations will be

distinct for each epimer and can be used to definitively assign the stereochemistry at C15.

Conclusion
NMR spectroscopy is a definitive technique for the structural elucidation of 15-epi Travoprost.
A systematic approach involving the acquisition and interpretation of 1D and 2D NMR data

allows for the unambiguous assignment of the chemical structure and, crucially, the

stereochemistry at the C15 position. The protocols and expected spectral features outlined in

this application note provide a robust framework for researchers, scientists, and drug

development professionals to confidently identify and characterize this critical impurity of

Travoprost. This ensures the quality and safety of Travoprost drug products.

To cite this document: BenchChem. [Application Note: Structural Elucidation of 15-epi
Travoprost using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b585541#nmr-spectroscopy-for-structural-elucidation-
of-15-epi-travoprost]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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